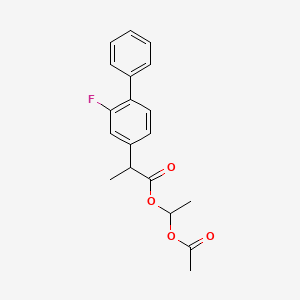

Flurbiprofeno axetilo

Descripción general

Descripción

El flurbiprofeno axetilo es un fármaco antiinflamatorio no esteroideo (AINE) que se utiliza principalmente por sus propiedades analgésicas y antiinflamatorias. Es un profármaco de flurbiprofeno, diseñado para mejorar la entrega y la eficacia del fármaco activo. El this compound se utiliza comúnmente en el manejo del dolor posoperatorio y ha demostrado eficacia en la reducción de la inflamación y el dolor sin efectos secundarios significativos en el sistema nervioso central .

Aplicaciones Científicas De Investigación

El flurbiprofeno axetilo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como compuesto modelo para estudiar reacciones de esterificación e hidrólisis.

Biología: Investigado por sus efectos en los procesos celulares y las vías de inflamación.

Industria: Empleado en el desarrollo de sistemas de administración de fármacos transdérmicos y formulaciones.

Mecanismo De Acción

El flurbiprofeno axetilo ejerce sus efectos inhibiendo la enzima ciclooxigenasa (COX), que es responsable de la conversión del ácido araquidónico en prostaglandinas. Al inhibir COX, el this compound reduce la producción de prostaglandinas, que son mediadores de la inflamación, el dolor y la fiebre . El compuesto se dirige a las enzimas COX-1 y COX-2, lo que lleva a sus efectos antiinflamatorios y analgésicos .

Análisis Bioquímico

Biochemical Properties

Flurbiprofen axetil interacts with the enzyme cyclooxygenase (COX), specifically COX-2 . It inhibits the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway . This inhibition reduces the biosynthesis of prostaglandins, mediating the anti-inflammatory effect of flurbiprofen axetil .

Cellular Effects

Flurbiprofen axetil has been found to downregulate prostaglandin E2 (PGE2), leading to stronger anti-inflammatory and analgesic effects at the inflammation site than with conventional NSAIDs . It can selectively accumulate in surgical incision and inflammatory sites to reduce inflammation and pain .

Molecular Mechanism

The molecular mechanism of flurbiprofen axetil involves the inhibition of the COX enzyme, which reduces the production of prostaglandins . This results in the alleviation of inflammation and pain. Furthermore, flurbiprofen axetil has been found to attenuate cerebral ischemia/reperfusion injury by reducing inflammation in a rat model of transient global cerebral ischemia/reperfusion .

Temporal Effects in Laboratory Settings

The effects of flurbiprofen axetil can change over time in laboratory settings. For example, a study found that the frequency of postanesthetic shivering in patients given flurbiprofen axetil was significantly lower than that in patients who did not receive the drug .

Dosage Effects in Animal Models

In animal models, the effects of flurbiprofen axetil can vary with different dosages. A study exploring the effect of flurbiprofen axetil on reducing the response of the central nervous system to inflammatory factors in a formalin-induced inflammatory pain model using mild cognitive impairment (MCI) rats found that flurbiprofen axetil can reduce the inflammatory response and cognitive function .

Metabolic Pathways

Flurbiprofen axetil is involved in the arachidonic acid metabolism pathway . It is metabolized by the enzyme CYP2C9 .

Transport and Distribution

Flurbiprofen axetil is rapidly absorbed into the plasma after intravenous injection It is then distributed within cells and tissues

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de flurbiprofeno axetilo implica varios pasos:

Reacción de esterificación: El flurbiprofeno se hace reaccionar con un compuesto de éster en presencia de un catalizador ácido y un solvente orgánico para formar el derivado de éster.

Purificación: La mezcla de reacción se somete a concentración de vaporización por centrifugación a presión reducida, seguida de la adición de acetato de etilo y agua para disolver el producto.

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la fabricación a gran escala. El proceso implica:

Preparación de compuestos intermedios: La fluoroanilina se convierte en 4-bromo-2-fluoroanilina, que luego se condensa con benceno para formar 4-bromo-2-fluorobifenilo.

Reacción de Grignard: El intermedio se somete a una reacción de Grignard con 2-bromo propionato de sodio para producir ácido 2-(2-fluoro-4-bifenil) propiónico.

Esterificación final: El derivado del ácido propiónico se esterifica con 1-cloroacetato de etilo para producir this compound.

Tipos de reacciones:

Oxidación: El this compound puede sufrir reacciones de oxidación, particularmente en presencia de agentes oxidantes fuertes.

Reducción: Las reacciones de reducción son menos comunes, pero pueden ocurrir en condiciones específicas.

Sustitución: El compuesto puede participar en reacciones de sustitución, especialmente las que involucran el anillo aromático y el grupo éster.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Halogenos, nucleófilos como iones hidróxido.

Productos principales:

Productos de oxidación: Ácidos carboxílicos, cetonas.

Productos de reducción: Alcoholes, alcanos.

Productos de sustitución: Derivados halogenados, compuestos aromáticos sustituidos.

Comparación Con Compuestos Similares

El flurbiprofeno axetilo está estructural y farmacológicamente relacionado con otros AINE como el ibuprofeno, el ketoprofeno y el fenoprofeno . Tiene propiedades únicas que lo distinguen de estos compuestos:

Entrega mejorada: La esterificación del flurbiprofeno mejora su entrega y biodisponibilidad.

Acción dirigida: El this compound está diseñado para dirigirse a los tejidos inflamados de manera más efectiva.

Efectos secundarios reducidos: Tiene menos efectos secundarios en el sistema nervioso central en comparación con otros AINE.

Compuestos similares:

Ibuprofeno: Otro derivado del ácido propiónico con propiedades antiinflamatorias y analgésicas similares.

Ketoprofeno: Conocido por sus potentes efectos antiinflamatorios.

Fenoprofeno: Utilizado por sus actividades analgésicas y antiinflamatorias.

El this compound destaca por su entrega dirigida y sus efectos secundarios reducidos, lo que lo convierte en un compuesto valioso en el manejo del dolor y el control de la inflamación.

Propiedades

IUPAC Name |

1-acetyloxyethyl 2-(3-fluoro-4-phenylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FO4/c1-12(19(22)24-14(3)23-13(2)21)16-9-10-17(18(20)11-16)15-7-5-4-6-8-15/h4-12,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIVXCSEERJYHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048600 | |

| Record name | Flurbiprofen axetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91503-79-6 | |

| Record name | Flurbiprofen axetil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91503-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flurbiprofen axetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091503796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flurbiprofen axetil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flurbiprofen axetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flurbiprofen Axetil (mixture of diastereoisomers) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLURBIPROFEN AXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0OU31PUI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does flurbiprofen axetil exert its analgesic effect?

A1: Flurbiprofen axetil is a prodrug that is rapidly hydrolyzed to flurbiprofen in the body [, , ]. Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) that acts by inhibiting the cyclooxygenase (COX) enzymes, primarily COX-2 [, , , , ]. COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are mediators of pain and inflammation [, , , ]. By inhibiting COX-2, flurbiprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation.

Q2: What are the downstream effects of COX-2 inhibition by flurbiprofen?

A2: Inhibition of COX-2 by flurbiprofen leads to a decrease in the production of various prostaglandins, including prostaglandin E2 (PGE2) []. PGE2 is known to sensitize nerve endings, making them more responsive to pain signals. By reducing PGE2 levels, flurbiprofen decreases pain perception and inflammation.

Q3: How is flurbiprofen axetil absorbed and distributed in the body?

A3: Flurbiprofen axetil is rapidly absorbed following oral administration and is hydrolyzed to flurbiprofen during absorption []. Flurbiprofen is highly protein-bound and is widely distributed throughout the body.

Q4: How is flurbiprofen metabolized and eliminated?

A4: Flurbiprofen is primarily metabolized in the liver by conjugation with glucuronic acid, forming inactive metabolites. These metabolites are then excreted in the urine [].

Q5: What are the clinical applications of flurbiprofen axetil?

A5: Flurbiprofen axetil is commonly used for the management of pain and inflammation associated with various conditions, including postoperative pain, dental pain, and dysmenorrhea [, , ]. It has also been investigated for its potential in managing pain associated with bone cancer [] and in preemptive analgesia [, , ].

Q6: Are there any studies investigating the combination of flurbiprofen axetil with other analgesics?

A6: Yes, several studies have investigated the combination of flurbiprofen axetil with other analgesics, such as fentanyl, dezocine, and sufentanil [, , , , , ]. These studies suggest that combining flurbiprofen axetil with other analgesics may provide enhanced pain relief and potentially reduce the required doses of individual drugs, leading to a lower incidence of side effects.

Q7: What is the role of flurbiprofen axetil in preemptive analgesia?

A7: Preemptive analgesia aims to prevent the establishment of pain pathways by administering analgesics before the onset of painful stimuli. Flurbiprofen axetil, due to its COX-2 inhibitory properties, has been explored for its potential in preemptive analgesia in various surgical procedures [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxo](/img/structure/B1673405.png)

![N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide](/img/structure/B1673406.png)

![N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine](/img/structure/B1673407.png)

![N-[(3-Hydroxy-2-quinolinyl)carbonyl]-glycine](/img/structure/B1673411.png)

![4-methyl-8-phenoxy-1-(2-phenylethyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1673418.png)

![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(6-fluoro-4H-1,3-benzodioxin-8-yl)methanone](/img/structure/B1673420.png)